4-(3,4-Dichlorophenyl)-1-tetralone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-19-3 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for 4 3,4 Dichlorophenyl 1 Tetralone
Historical Development of Synthetic Routes
The early synthesis of 4-aryl-tetralones, including 4-(3,4-Dichlorophenyl)-1-tetralone, was often cumbersome, involving multiple distinct chemical transformations.
Traditional Multi-Step Synthesis Pathways
Historically, the production of this compound was accomplished through a lengthy, five-step process. google.com This classical route involved several well-known organic reactions, executed in sequence:
Benzoylation: The synthesis began with the reaction of benzoyl chloride with an aromatic hydrocarbon in a Friedel-Crafts reaction to produce benzophenones. google.com
Stobbe Condensation: The resulting benzophenone (B1666685) was then condensed with diethyl succinate (B1194679) in the presence of a strong base, such as potassium tert-butoxide. google.com
Decarboxylation: The product from the Stobbe condensation underwent decarboxylation using an aqueous solution of hydrobromic acid, yielding 4,4-diaryl butenoic acids. google.com
Hydrogenation: The butenoic acids were subsequently hydrogenated over a palladium on charcoal catalyst to form 4,4-diaryl butanoic acids. google.com
Cyclization: The final step involved the cyclization of the butanoic acid to the desired 4-aryl tetralone. This was achieved either directly with hydrofluoric acid or polyphosphoric acid, or indirectly by first converting the acid to its acid chloride with thionyl chloride, followed by an intramolecular Friedel-Crafts reaction catalyzed by aluminum chloride. google.com
Challenges and Inefficiencies of Earlier Protocols
The traditional multi-step synthesis pathways were beset by numerous challenges that made them unsuitable for large-scale, cost-effective production. google.com The primary drawbacks included:
Length and Time: The five-step sequence was inherently time-consuming, with each step requiring significant reaction and work-up time. google.com
Reagent Cost and Hazard: The process utilized expensive reagents like potassium tert-butoxide and palladium on charcoal. google.com Furthermore, it required aggressive and hazardous chemicals such as hydrobromic acid, hydrofluoric acid, and thionyl chloride, posing significant handling and safety risks. google.com
Contemporary and Innovative Synthetic Approaches
The inefficiencies of historical methods drove the development of more direct and efficient routes. Modern approaches focus on reducing the number of synthetic steps, improving atom economy, and avoiding harsh reagents.
Friedel-Crafts Acylation Protocols
Modern synthesis of this tetralone heavily relies on Friedel-Crafts-type reactions, which are fundamental for forming carbon-carbon bonds to aromatic rings. google.comorganic-chemistry.org These protocols have been optimized to be highly efficient for constructing the tetralone core structure.
A highly effective and patented one-pot method involves the direct reaction of α-naphthol with ortho-dichlorobenzene in the presence of a Lewis acid catalyst. google.com In this process, α-naphthol is added to a suspension or solution of the Lewis acid in ortho-dichlorobenzene, which acts as both a reactant and a solvent. The reaction mixture is heated, typically for 1 to 3 hours, to drive the reaction to completion. google.com Following the reaction, the mixture is hydrolyzed, and the organic phase containing the product is separated and purified, often by crystallization. google.com
This method represents a substantial improvement over older routes, providing a much higher yield of 61% in a single step. google.com The reaction conditions, such as the choice of Lewis acid and temperature, can be fine-tuned to optimize the outcome.
| Lewis Acid | Reactant Ratio (Acid:Naphthol) | Temperature | Time | Solvent / Workup | Yield | Melting Point |
|---|---|---|---|---|---|---|
| Aluminum Chloride | 2.1 : 1 | 65°C | 3 hours | Methyl Ethyl Ketone / Methanol (B129727) | 61% | 104-105°C |
| Aluminum Chloride | 2.1 : 1 | 65°C | 3 hours | Di-isopropylic Ether | - | 105°C |
| Aluminum Bromide | ~1.9 : 1 | 65°C | 1 hour | Methanol | - | 104°C |
Role of Lewis Acid Catalysis (e.g., Aluminum Halides)
Lewis acid catalysis is fundamental to one of the most direct methods for synthesizing this compound. This approach typically employs a Friedel-Crafts type reaction, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.org In this context, a strong Lewis acid, most commonly an aluminum halide such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), is used to facilitate the reaction between a naphthalene (B1677914) precursor and a dichlorinated aromatic compound. google.comlibretexts.org
A patented industrial method describes the reaction of α-naphthol with an excess of ortho-dichlorobenzene or meta-dichlorobenzene in the presence of a stoichiometric amount or more of aluminum chloride. google.com The reaction proceeds through several steps. The Lewis acid (AlCl₃) activates the reactants, likely by coordinating to the hydroxyl group of α-naphthol and facilitating an electrophilic attack on the dichlorobenzene ring. stackexchange.commasterorganicchemistry.com This is followed by a series of rearrangements and an intramolecular cyclization to form the tetralone ring system. The use of at least two molar equivalents of the Lewis acid is often necessary because the product ketone can form a stable complex with the catalyst, rendering it inactive. wikipedia.orggoogle.com
The reaction conditions, such as temperature and the ratio of reactants, are optimized to maximize yield and purity. For instance, a procedure involves adding AlCl₃ portion-wise to a solution of α-naphthol in orthodichlorobenzene, heating the mixture to around 65°C, and then hydrolyzing the resulting complex to isolate the final product. google.com Yields for this one-pot synthesis can be significantly high, reaching over 60%, which is a substantial improvement over older multi-step methods. google.com
| Reactant 1 | Reactant 2 | Lewis Acid | Conditions | Yield | Reference |
| α-Naphthol | Orthodichlorobenzene | Aluminum Chloride (AlCl₃) | Heat to 65°C for 3 hours | 61% | google.com |
| α-Naphthol | Orthodichlorobenzene | Aluminum Bromide (AlBr₃) | Heat to 65°C for 1 hour | ~75% (crude) | google.com |
| α-Naphthol | Metadichlorobenzene | Aluminum Chloride (AlCl₃) | Heat to 65°C for 1.5 hours | 71% | google.com |
Cyclization Reactions for Tetralone Core Formation
The formation of the fused bicyclic tetralone core is the key bond-forming event in the synthesis of 4-aryl-1-tetralones. The most prevalent strategy is the intramolecular Friedel-Crafts acylation or alkylation. researchgate.net In this type of reaction, a precursor molecule containing both an aromatic ring and a carboxylic acid (or its derivative, like an acyl chloride) or an alkyl halide chain is cyclized upon itself in the presence of an acid catalyst.
For instance, γ-phenylbutyric acid can be cyclized to α-tetralone using polyphosphoric acid or by converting it to its acyl chloride and then treating it with aluminum chloride. orgsyn.org This general principle has been adapted for more complex substituted tetralones. A modern, metal-free approach involves a cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters to produce tetralones and indanones with broad substrate generality and high functional group tolerance. rsc.org
In the specific synthesis of this compound from α-naphthol and dichlorobenzene, the cyclization is part of a more complex reaction cascade but still relies on the principles of electrophilic aromatic substitution to close the ring. google.comstackexchange.com Alternative strategies include cascade reactions, such as an intramolecular Prins reaction followed by a Friedel-Crafts cyclization, which can build the 4-aryltetralin skeleton in a single, atom-economical operation. beilstein-journals.orgbeilstein-archives.org This method involves the Lewis acid-mediated cyclization of a precursor like a 2-(2-vinylphenyl)acetaldehyde, which generates a benzyl (B1604629) carbenium ion that is then trapped by an electron-rich aromatic nucleophile to form the 4-aryl bond. beilstein-journals.org
Chemodivergent Photocatalytic Approaches to Tetralones
Recent advances in synthetic chemistry have introduced photocatalysis as a powerful tool for constructing complex molecular architectures under mild conditions. nih.govnih.gov A notable development is a chemodivergent photocatalytic approach that provides access to either 1-tetralones or 1-pyrrolines from a common set of starting materials: alkyl bromides and vinyl azides. nih.govresearchgate.net
This strategy hinges on the precise control of reaction pathways through the selection of photocatalysts and additives. The reaction proceeds via an intermolecular radical addition followed by a 1,5-hydrogen atom transfer (HAT) mediated by an iminyl radical. The key to the divergence lies in the final bond-forming step. nih.gov
To form 1-Tetralones ([4+2] Cyclization): The reaction is conducted using fac-Ir(ppy)₃ as the photocatalyst in the presence of an acid, such as acetic acid (AcOH). These conditions promote a C(sp³)–C(sp²) bond formation, leading to the six-membered tetralone ring. nih.gov
To form 1-Pyrrolines ([3+2] Cyclization): By switching the photocatalyst to Ru(bpy)₃(PF₆)₂ and using a base like potassium carbonate (K₂CO₃), the reaction is diverted towards a C(sp³)–N bond formation, resulting in the five-membered pyrroline (B1223166) ring. nih.govnih.gov
This method showcases remarkable chemoselectivity, allowing for the synthesis of a variety of highly functionalized 1-tetralones by simply tuning the reaction conditions. nih.govresearchgate.net
| Desired Product | Photocatalyst | Additive | Cyclization Type | Reference |
| 1-Tetralone | fac-Ir(ppy)₃ | Acid (AcOH) | [4+2] | nih.gov |
| 1-Pyrroline | Ru(bpy)₃(PF₆)₂ | Base (K₂CO₃) | [3+2] | nih.gov |
Stereoselective Synthesis and Chiral Resolution of this compound
The 4-phenyl-1-tetralone scaffold possesses a stereocenter at the C4 position. As biological activity is often stereospecific, significant effort has been dedicated to the synthesis of enantiomerically pure forms of this compound. Methodologies include the direct enantioselective formation of the chiral center, the resolution of racemic mixtures, and the stereocontrolled derivatization of the chiral tetralone.
Enantioselective Formation of the Tetralone Structure
Directly synthesizing an enantiomerically pure tetralone is a highly efficient strategy. This can be achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer over the other. For instance, rhodium-catalyzed asymmetric hydroacylation of ortho-allylbenzaldehydes can produce tetralone products with excellent enantioselectivities. organic-chemistry.org
However, for this compound, a common industrial approach involves chiral resolution. google.com This process starts with the racemic tetralone and separates the two enantiomers. One effective method involves the asymmetric reduction of the racemic ketone using a chiral reducing agent. This creates a mixture of diastereomeric alcohols (e.g., (1R, 4S)-alcohol and (1S, 4S)-alcohol from the (4S)-tetralone enantiomer). Because diastereomers have different physical properties, they can be separated by methods like crystallization or chromatography. After separation, the desired alcohol diastereomer is oxidized back to the ketone, now in an enantiomerically pure form, such as (4S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. google.com
Biocatalysis offers another route, where microorganisms or isolated enzymes can perform enantioselective reductions of the tetralone's carbonyl group, leading to chiral alcohols that can be used further or oxidized back to the chiral ketone. nih.gov
Kinetic Resolution in Asymmetric Hydrosilylation of Imines
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. nih.govacs.org A highly efficient kinetic resolution of 4-substituted tetralones, including the precursor for sertraline (B1200038), has been developed using the asymmetric hydrosilylation of imines. acs.org
The process involves two key stages:
Imine Formation: The racemic this compound is first converted into its corresponding N-methyl imine.
Asymmetric Hydrosilylation: This racemic imine is then subjected to hydrosilylation with a silane (B1218182) (e.g., PhSiH₃) in the presence of a chiral titanocene (B72419) catalyst. The catalyst reacts preferentially with one enantiomer of the imine, reducing it to a chiral amine.
This leaves the unreacted imine enriched in the other enantiomer. After the reaction, the mixture contains the enantioenriched amine and the enantioenriched imine. Hydrolysis of the unreacted imine regenerates the tetralone, now with high enantiomeric excess (ee). The amine product is also obtained with high diastereomeric and enantiomeric purity. nih.govacs.org This method is particularly valuable as it allows for the recovery of the ketone with high ee and the production of a valuable chiral amine simultaneously. acs.org
| Substrate | Conversion (%) | Ketone ee (%) | Amine de (%) | Amine ee (%) | Reference |
| N-methyl imine of 4-phenyl-1-tetralone | 55 | >99 | 98 | 94 | acs.org |
| N-methyl imine of 4-(p-tolyl)-1-tetralone | 59 | 93 | 98 | 91 | acs.org |
Control of Stereochemistry in Downstream Derivatization
Once the chiral center at C4 is established, it can be used to direct the stereochemistry of subsequent reactions, a process known as substrate-controlled stereoselection. This is crucial in the synthesis of molecules with multiple stereocenters, such as the antidepressant sertraline, which has two. acs.org
A well-documented large-scale synthesis of a sertraline analogue demonstrates this principle effectively. acs.org The synthesis starts with the enantiomerically pure (4S)-4-(3,4-dichlorophenyl)-1-tetralone. To introduce the second chiral center at the C1 position with the correct (1R) configuration, the following steps are taken:
Chiral Auxiliary Attachment: The (4S)-tetralone is reacted with a chiral auxiliary, (R)-tert-butylsulfinamide, to form a sulfinyl imine intermediate.
Directed Reduction: The chiral sulfinamide group attached to the imine nitrogen effectively shields one face of the C=N double bond. This directs the approach of a reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to the opposite face.
Stereoselective Amine Formation: This directed reduction selectively forms the desired (1R)-amine center, overcoming the intrinsic substrate bias that would otherwise favor the formation of the cis-diastereomer. acs.org
After reduction, the chiral auxiliary is cleaved under acidic conditions to yield the final product, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, with very high stereochemical purity (>99.9%). acs.org This strategy highlights how a pre-existing stereocenter, in combination with a chiral auxiliary, can exert powerful control over the formation of new chiral centers in downstream synthetic steps.
Chemical Reactivity and Derivatization Studies of 4 3,4 Dichlorophenyl 1 Tetralone
Oxidation Reactions and Product Characterization
The oxidation of the tetralone ring system can be achieved with regioselectivity. For instance, the oxidation of tetrahydronaphthalenes, the parent structure of tetralones, to α-tetralone derivatives can be carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov This reaction typically occurs at the benzylic position in refluxing aqueous acetic acid, yielding α-tetralones with high regioselectivity and in good yields. nih.gov It has been noted that the specifics of the oxidation of functionalized tetrahydronaphthalenes are independent of the nature and position of other groups on the molecule. nih.gov
In the context of resolving racemic mixtures of 4-(3,4-dichlorophenyl)-1-tetralone, oxidation plays a crucial role. After asymmetric reduction of the racemic tetralone to a mixture of cis and trans alcohols, the undesired (4R) enantiomer of the resulting alcohols can be oxidized back to the corresponding tetralone. google.com This oxidation can be accomplished using various methods known in organic synthesis. The resulting 4(R)-tetralone can then be racemized by treatment with a base, such as potassium t-butoxide or sodium hydroxide, allowing for recycling of the material. google.com
Reduction Reactions and Alcohol Derivatives
The carbonyl group of this compound is readily reduced to a hydroxyl group, yielding alcohol derivatives. This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) in an alcohol solvent like methanol (B129727). google.comnih.gov The reduction of the ketone leads to the formation of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
A significant application of this reduction is in the stereoselective synthesis of specific isomers. Asymmetric reduction of racemic this compound using a chiral reagent can produce a mixture of cis and trans alcohols with specific stereochemistry. google.com For example, reduction with an asymmetric reagent can yield a mixture of (1S, 4S) and (1R, 4S) alcohols. google.com These alcohol diastereomers can then be separated. This stereoselective reduction is a key step in the synthesis of chiral compounds. google.com Microbial reduction has also been explored for tetralone derivatives, where different fungal strains can exhibit varying enantioselectivities, sometimes leading to the production of a single enantiomer of the corresponding alcohol. nih.gov
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| This compound | Sodium Borohydride/Methanol | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Reduction |
| Racemic this compound | Asymmetric Reagent | Mixture of cis and trans alcohols | Asymmetric Reduction |
| (4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Oxidizing Agent | (4R)-4-(3,4-Dichlorophenyl)-1-tetralone | Oxidation |
Electrophilic Aromatic Substitution Patterns
The this compound molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution. The reactivity and orientation of substitution on the tetralone ring system are influenced by the existing substituents. The carbonyl group is a deactivating group and a meta-director. The fused aliphatic ring can also influence the substitution pattern.
In contrast, the dichlorophenyl ring is deactivated by the two electron-withdrawing chlorine atoms. Generally, electrophilic aromatic substitution reactions, such as nitration or halogenation, require a catalyst and involve the attack of an electrophile on the aromatic ring to form a cationic intermediate known as a sigma complex or benzenium ion. minia.edu.eglibretexts.org The stability of this intermediate determines the position of substitution. For the tetralone ring, substitution would be directed away from the deactivating carbonyl group. The reversibility of some electrophilic substitution reactions, like sulfonation, can be used strategically to block certain positions on an aromatic ring during a synthesis. minia.edu.eg
Condensation Reactions for Imine Formation
A significant reaction of this compound is its condensation with primary amines to form imines, also known as Schiff bases. A notable example is the reaction with methylamine (B109427) to produce N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. google.com
This reaction is a key step in the synthesis of the antidepressant sertraline (B1200038). chemicalbook.comgoogle.com The formation of the imine can be facilitated by the use of a dehydrating agent, such as titanium tetrachloride, or can be carried out in a suitable solvent like ethanol (B145695) without a classical dehydrating agent. google.comresearchgate.net The equilibrium of the reaction can be shifted towards the product by taking advantage of the low solubility of the imine in certain solvents. researchgate.net The resulting imine can then be subsequently reduced to the corresponding amine. google.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |
| This compound | Methylamine | Titanium tetrachloride | N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | Imine Formation (Condensation) |
| This compound | Methylamine | Ethanol | N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | Imine Formation (Condensation) |
Advanced Analytical and Structural Characterization in Research
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, HPLC)
Spectroscopic methods are fundamental in confirming the chemical structure of 4-(3,4-dichlorophenyl)-1-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR are utilized to identify the different hydrogen and carbon atoms within the molecule. wjpsonline.com For instance, in a related derivative, 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene, which is synthesized from the tetralone, ¹H-NMR and ¹³C-NMR techniques were used to confirm its structure. wjpsonline.com Desktop NMR spectrometers are also being explored for the rapid identification of drugs and their intermediates, showcasing the evolving capabilities of this technology in pharmaceutical analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is primarily used for the separation and quantification of components in a mixture. nih.gov In the context of this compound, HPLC is essential for assessing its purity and detecting any related impurities that may have formed during synthesis. The development of robust HPLC methods is a critical aspect of quality control in the pharmaceutical industry. semanticscholar.org The choice of column and mobile phase is crucial for achieving optimal separation of the main compound from its impurities, including potential isomers. chromatographyonline.com
| Technique | Application for this compound | Key Information Obtained |
| ¹H NMR | Structural confirmation | Number and environment of hydrogen atoms |
| ¹³C NMR | Structural confirmation | Number and environment of carbon atoms |
| HPLC | Purity assessment, impurity profiling | Quantitative analysis of the compound and its impurities |
X-ray Crystallographic Analysis of this compound and Related Analogues
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, confirming its molecular structure and providing precise data on bond lengths and angles. researchgate.netjst.go.jp
The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. jst.go.jp The detailed crystal structure reveals the conformation of the tetralone ring and the orientation of the dichlorophenyl group. researchgate.net This information is invaluable for understanding the stereochemistry of the molecule, which is critical for its subsequent conversion to the active pharmaceutical ingredient, sertraline (B1200038). The molecular structure is stabilized by weak intramolecular C—H⋯O interactions. researchgate.net
Crystallographic Data for 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | jst.go.jp |
| Space Group | P2₁/n | jst.go.jp |
| a | 10.606(2) Å | jst.go.jp |
| b | 22.110(5) Å | jst.go.jp |
| c | 12.477(2) Å | jst.go.jp |
| β | 110.647(1)° | jst.go.jp |
| Volume | 2737.9(9) ų | jst.go.jp |
| Z | 8 | jst.go.jp |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for ensuring the purity of this compound and for separating its isomers. nih.gov
Gas Chromatography (GC) is a common method for analyzing the purity of sertraline hydrochloride and its intermediates. During the production of sertraline, GC analysis can detect impurities, some of which are structurally related to this compound. wjpsonline.com For instance, impurities such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene have been identified using GC. wjpsonline.com
High-Performance Liquid Chromatography (HPLC) , as mentioned earlier, is a versatile technique for purity assessment. Reversed-phase HPLC is particularly effective for separating compounds based on their hydrophobicity. rsc.org The development of specific HPLC methods allows for the quantification of this compound and the detection of any process-related impurities or degradation products. semanticscholar.org
Chiral Chromatography is crucial for separating enantiomers, which are stereoisomers that are mirror images of each other. Since this compound is a precursor to the chiral molecule sertraline, controlling its stereochemistry is vital. Chiral separation techniques, such as chiral HPLC or Supercritical Fluid Chromatography (SFC), can be employed to separate the (R)- and (S)-enantiomers of the tetralone or its derivatives. pharmaffiliates.comnih.gov This ensures that the final drug product has the correct stereoisomeric composition.
| Chromatographic Method | Purpose | Analytes |
| Gas Chromatography (GC) | Purity analysis, impurity identification | This compound, related impurities |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | This compound, process impurities |
| Chiral Chromatography (e.g., Chiral HPLC, SFC) | Isomer separation | Enantiomers of this compound and its derivatives |
Pharmacological and Biological Activity Investigations
Preclinical Biological Efficacy Studies
In Vitro Cellular Research
Apoptosis Induction in Cancer Cell Lines
While no studies have directly reported on the apoptosis-inducing effects of 4-(3,4-dichlorophenyl)-1-tetralone, numerous derivatives of the tetralone scaffold have demonstrated pro-apoptotic activity in cancer cells. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a key mechanism for many anticancer therapies. nih.gov
For instance, a study on 7-methoxy-1-tetralone (B20472) revealed its ability to suppress the proliferation and migration of hepatocellular carcinoma (HepG2) cells and to induce apoptosis. nih.gov This effect was associated with the regulation of several key signaling proteins, including c-Met, p-AKT, and NF-κB, as well as the matrix metalloproteinases MMP2 and MMP9. nih.gov In vivo experiments in nude mice with HepG2 xenografts showed that treatment with 7-methoxy-1-tetralone led to tumor cell necrosis and fragmentation. nih.gov
Similarly, novel thiazoline-tetralin derivatives have been synthesized and evaluated for their anticancer potency. nih.gov Specifically, a compound bearing a 4-methoxyphenyl (B3050149) moiety exhibited significant antitumor efficiency against the MCF-7 breast adenocarcinoma cell line, which was attributed to the induction of apoptosis. nih.gov Other derivatives with 4-bromo, 4-chloro, and 4-fluorophenyl moieties demonstrated excellent apoptotic effects against the A549 lung carcinoma cell line. nih.gov
These findings suggest that the tetralone core can serve as a scaffold for designing compounds with apoptosis-inducing capabilities. The specific influence of the 3,4-dichlorophenyl substituent on this potential activity for the compound remains to be elucidated through direct experimental investigation.
Table 1: Apoptotic Activity of a Tetralone Derivative on HepG2 Cells
| Treatment Concentration (µM) | Effect on Protein Expression nih.gov |
| 40 | Significant repression of c-Met and NF-κB |
| 100 | Significant downregulation of p-AKT and NF-κB |
| 250 | Inhibition of c-Met, p-AKT, NF-κB, MMP2, and MMP9 |
Antimicrobial Properties against Bacterial Strains
The antimicrobial potential of this compound has not been specifically documented. However, research on related chemical structures indicates that both the tetralone scaffold and the dichlorophenyl group can contribute to antimicrobial activity.
A study on novel tetralone derivatives containing an aminoguanidinium moiety demonstrated strong antibacterial activity against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Many of these compounds showed particularly high potency against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. nih.gov
Furthermore, the presence of a dichlorophenyl group in various molecular frameworks has been associated with significant antimicrobial effects. For example, hydrazones featuring a 2,4-dichloro moiety have shown considerable antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. chemrxiv.org Another study identified 3,5-dichloro-4-methoxybenzaldehyde, a volatile compound, as having notable antimicrobial activity against plant-pathogenic bacteria and fungi. nih.gov The introduction of chlorine atoms into a molecule can enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes. researchgate.net
Given these precedents, it is plausible that this compound could exhibit some degree of antimicrobial activity, a hypothesis that awaits experimental validation.
Table 2: Antimicrobial Activity of a Tetralone Derivative (2D) Containing an Aminoguanidinium Moiety
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL nih.gov |
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 4 |
| Acinetobacter baumannii | 4 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 16 |
Neuroprotective Effects Research
Direct evidence for the neuroprotective effects of this compound is not available. However, the tetralone chemical structure is found in compounds that have been investigated for their potential in treating neurodegenerative diseases.
A study on a series of α,β-unsaturated carbonyl-based tetralone derivatives explored their effects in the context of Alzheimer's disease. nih.gov Several of these compounds were found to be protective against amyloid-β-induced neuronal cell death in PC12 cells. nih.gov One particular derivative, compound 3f, was a potent inhibitor of both acetylcholinesterase (IC₅₀ = 0.045 µM) and monoamine oxidase-B (IC₅₀ = 0.88 µM), two key enzymes targeted in Alzheimer's therapy. nih.gov This compound also demonstrated the ability to disassemble self-induced amyloid-β fibrils. nih.gov
These findings highlight the potential of the tetralone scaffold in the development of multifunctional agents for neurodegenerative conditions. The specific contribution of the 3,4-dichlorophenyl substituent in this compound to any neuroprotective activity is an area for future research.
In Vivo Exploratory Studies (if directly attributed to the tetralone)
There are no known in vivo exploratory studies directly investigating the pharmacological or biological activities of this compound itself, outside of its role as a synthetic precursor.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
While direct SAR and SPR studies for this compound are not available, a broader analysis of related compounds can provide valuable insights into how its structural components might influence its biological activity.
Influence of the Dichloro-Substitution Pattern on Biological Activity
The position of chlorine atoms on an aromatic ring can significantly impact a molecule's biological activity. researchgate.net This is due to the electronic and steric effects of the chlorine substituents, which can alter the molecule's interaction with biological targets. eurochlor.org
In a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, the substitution pattern was shown to influence antimicrobial selectivity. researchgate.net Similarly, for chalcone (B49325) derivatives, the presence of electron-withdrawing groups like chlorine at the 2nd and 3rd positions of the aryl ring was found to be important for their antimicrobial activity. nih.gov The 3,4-dichloro substitution pattern in the subject compound, therefore, likely plays a crucial role in defining its potential biological and toxicological profile. The increased lipophilicity conferred by the chlorine atoms could enhance its ability to cross cell membranes, a key factor in bioavailability and interaction with intracellular targets. researchgate.net
Impact of Tetralone Core Modifications
Modifications to the tetralone core have been shown to significantly affect the biological activity of this class of compounds. For example, in the context of antidepressant agents derived from 1-amino-4-aryltetralins, the stereochemistry (cis- vs. trans-) of the amino group relative to the aryl group has a profound impact on their monoamine uptake inhibition profiles. nih.gov
Furthermore, constraining the side chain of cathinone (B1664624) within a 2-amino-1-tetralone structure was found to diminish its stimulant character, indicating that the rigidity of the tetralone ring system can modulate pharmacological effects. nih.gov The synthesis of various α-aryl-α-tetralone derivatives has led to the discovery of compounds with potent activity against the Hepatitis C virus, with the nature and position of substituents on both the tetralone and aryl rings influencing their efficacy. nih.govresearchgate.net
These examples underscore the importance of the tetralone scaffold as a template for drug discovery and highlight that even minor modifications to the core structure can lead to significant changes in biological activity.
Comparative Analysis with Structurally Related Compounds (e.g., isomers, sertraline (B1200038) derivatives)
The pharmacological and biological activity of this compound is intrinsically linked to its role as a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline. scimplify.com Therefore, a comparative analysis with its isomers and other sertraline derivatives is crucial for understanding its chemical and biological significance.
Sertraline possesses two chiral centers, resulting in four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). nih.gov The clinically effective and marketed form of sertraline is the (+)-cis-(1S,4S) enantiomer. nih.gov The other stereoisomers, which are considered impurities in the final drug product, exhibit significantly different biological activities. nih.govuomphysics.net This highlights the stereoselectivity of its biological target.
The synthesis of sertraline often involves the conversion of this compound to an imine, followed by hydrogenation. google.com This process can yield a racemic mixture of the cis and trans isomers, which must then be resolved to isolate the desired (1S,4S)-sertraline. google.com The efficiency of this resolution is a critical aspect of the manufacturing process.
Table 1: Sertraline Stereoisomers and their Clinical Significance
| Stereoisomer | Configuration | Clinical Activity |
| I | cis-(1S,4S) | Clinically effective antidepressant nih.govrsc.org |
| II | cis-(1R,4R) | Considered an impurity nih.gov |
| III | trans-(1R,4S) | Considered an impurity nih.gov |
| IV | trans-(1S,4R) | Considered an impurity nih.gov |
The biological activity of sertraline is primarily attributed to its high affinity and selectivity for the serotonin transporter (SERT), inhibiting the reuptake of serotonin in the brain. wikipedia.org This mechanism of action is common to the SSRI class of antidepressants. Comparative studies have shown that sertraline has a similar efficacy to other SSRIs like escitalopram, fluoxetine, and paroxetine, as well as other classes of antidepressants such as amitriptyline (B1667244) and imipramine, though it may have a different side-effect profile. wikipedia.orgnih.govox.ac.uk For instance, amitriptyline is associated with more autonomic and circulatory side effects, while sertraline may cause more epigastric complaints. nih.gov
The precursor, this compound, does not possess the pharmacological activity of sertraline itself. Its significance lies in being a crucial building block that provides the necessary carbon skeleton for the final active pharmaceutical ingredient. scimplify.com The specific arrangement of the dichlorophenyl and tetralone moieties is essential for the subsequent stereoselective synthesis of the active (1S,4S)-sertraline.
Derivatives of this compound have also been a subject of research. For example, the (S)-enantiomer, (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one, is also a key chiral intermediate in sertraline synthesis. pharmaffiliates.com The development of efficient analytical methods, such as cyclodextrin-modified micellar electrokinetic chromatography, has been crucial for the separation and analysis of the cis-trans isomers and enantiomers of sertraline and its precursors, ensuring the purity of the final drug product. nih.gov
Metabolic and Pharmacokinetic Research Considerations
In Vitro Metabolic Pathway Identification
While direct in vitro metabolic studies on 4-(3,4-dichlorophenyl)-1-tetralone are not extensively documented in publicly available literature, its metabolic fate can be inferred from the known biotransformation of its constituent parts and structurally similar molecules. The primary sites for metabolism are anticipated to be the dichlorophenyl ring and the tetralone carbonyl group.
In vitro studies using human liver microsomes are a standard method to identify metabolic pathways. nih.gov For compounds containing a dichlorophenyl moiety, cytochrome P450 (CYP) enzymes are known to play a significant role in their metabolism. For instance, studies on other dichlorophenyl-containing compounds have demonstrated that CYP-mediated oxidation is a key metabolic route. nih.gov This suggests that this compound would likely undergo hydroxylation on the dichlorophenyl ring, catalyzed by various CYP isoforms.
Furthermore, the metabolism of sertraline (B1200038), the direct downstream product of this tetralone, provides significant clues. Sertraline is extensively metabolized in the liver, with multiple CYP enzymes, including CYP3A4, CYP2B6, CYP2C19, CYP2D6, and CYP2C9, contributing to its biotransformation. researchgate.net The metabolic processes for sertraline include N-demethylation and deamination to form a ketone, followed by reduction to an alcohol and subsequent glucuronidation. nih.gov This formation of a ketone and alcohol from the sertraline structure hints at the potential for the tetralone precursor to undergo similar oxidative and reductive transformations.
Based on this, the predicted in vitro metabolic pathways for this compound in human liver microsomes would likely involve:
Aromatic Hydroxylation: Introduction of one or more hydroxyl groups onto the 3,4-dichlorophenyl ring.
Carbonyl Reduction: Reduction of the C1-keto group to form the corresponding alcohol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
The following table summarizes the likely metabolic reactions and the enzymes potentially involved.
| Metabolic Reaction | Potential Metabolite | Probable Enzyme Family |
| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) |
| Carbonyl Reduction | 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Ketoreductases/Carbonyl Reductases |
Enzymatic Transformations and Intermediates (e.g., Ketoreductase Activity)
The reduction of the ketone functional group in this compound is a critical enzymatic transformation. This reaction is typically catalyzed by a class of enzymes known as ketoreductases (KREDs) or carbonyl reductases, which are part of the larger oxidoreductase enzyme family. These enzymes utilize cofactors such as NADPH or NADH to facilitate the stereoselective reduction of ketones to their corresponding alcohols.
The primary intermediate in this transformation is the alcohol, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. The subsequent metabolic fate of this alcohol would likely involve conjugation reactions, such as glucuronidation, to facilitate its excretion from the body.
The table below outlines the key enzymatic transformation of the tetralone.
| Enzyme Class | Substrate | Transformation | Product |
| Ketoreductase (KRED) | This compound | Carbonyl Reduction | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol |
Preclinical Pharmacokinetic Profiles of Related Compounds (if applicable to metabolic understanding of the tetralone)
The preclinical pharmacokinetic profile of sertraline offers valuable insights into the potential metabolic disposition of its precursor, this compound. Sertraline exhibits slow absorption and has a long elimination half-life of 24-32 hours in adults. nih.gov It is extensively metabolized in the liver, and its primary metabolite is N-desmethylsertraline. nih.gov
Of particular relevance is the fact that sertraline is also metabolized to a ketone and an alcohol, which are then excreted as conjugates. This metabolic pathway for sertraline strongly supports the hypothesis that its precursor, the tetralone, would also be a substrate for reductive and oxidative metabolic enzymes. The extensive involvement of multiple CYP450 isoforms in sertraline metabolism suggests that the tetralone is also likely to be a substrate for these enzymes, particularly for the hydroxylation of the dichlorophenyl ring. nih.gov
The table below summarizes key pharmacokinetic parameters of sertraline that can inform the metabolic understanding of its tetralone precursor.
| Compound | Key Pharmacokinetic Parameters | Relevance to Tetralone Metabolism |
| Sertraline | - Slow absorption (Tmax 4-10 hours) - Long half-life (24-32 hours) - Extensive hepatic metabolism by multiple CYPs - Formation of ketone and alcohol metabolites | - Suggests the tetralone is likely a substrate for hepatic enzymes. - The formation of alcohol from sertraline supports the likelihood of ketoreduction of the tetralone. - The involvement of various CYPs in sertraline metabolism points to similar potential pathways for the tetralone's dichlorophenyl ring. |
Crystallization, Purification, and Material Science Studies
Solubility Research in Organic Solvents
The solubility of 4-(3,4-dichlorophenyl)-1-tetralone is a critical factor in developing and optimizing its crystallization process, as it has very low solubility in water. acs.orgacs.org Research has been conducted to determine its solubility in various organic solvents, which are employed in its crystallization and the subsequent production of sertraline (B1200038) hydrochloride. acs.org
A study measured the solubility of this compound in methanol (B129727), ethanol (B145695), 2-propanol, acetone (B3395972), toluene (B28343), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). acs.org The results indicated that the solubility of the compound in these solvents decreases in the order of THF > toluene > DMF > acetone > alcohols. acs.orgacs.org Within the alcohols, the solubility in ethanol and 2-propanol is nearly identical and higher than in methanol. acs.orgacs.org Another study expanded this research to include eleven different alcohols, confirming that for mono n-alcohols, solubility is lowest in methanol and increases with the carbon chain length of the alcohol. researchgate.net
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Order |
|---|---|
| Tetrahydrofuran (THF) | Highest |
| Toluene | High |
| N,N-Dimethylformamide (DMF) | Medium-High |
| Acetone | Medium |
Temperature Dependence of Solubility
The solubility of this compound in the seven tested pure solvents (methanol, ethanol, 2-propanol, acetone, toluene, DMF, and THF) has been shown to increase with a rise in temperature. acs.org This research was conducted over a temperature range of 278.15 K to 323.15 K. acs.orgacs.orgresearchgate.net A similar positive correlation between temperature and solubility was observed in a study of eleven different alcohols within a temperature range of 283 K to 323 K. researchgate.net The dissolution process in these solvents is endothermic, meaning it absorbs heat from the surroundings. researchgate.net
Optimization of Crystallization Processes for High Purity
The purification of this compound is essential for its use as a pharmaceutical intermediate. vihitabio.com Crystallization is a key step in achieving high purity. researchgate.net By understanding the solubility of the compound in different solvents and at various temperatures, crystallization processes can be designed to maximize yield and purity.
For instance, a patented method describes the preparation of 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, which involves concentrating the organic phase and then taking up the concentrate with methyl ethyl ketone. google.com After treatment with discoloring charcoal and dilution with methanol, the solution is cooled to 0°C to induce crystallization, resulting in a product with a purity greater than 99.5% after recrystallization. google.com The choice of solvents and the cooling process are critical for achieving this high level of purity. The experimental solubility data and correlation equations are essential for designing and optimizing such purification processes. researchgate.netresearchgate.net
Strategies for Impurity Profiling and Control in Pharmaceutical Synthesis
Impurity profiling, which involves the identification, structural elucidation, and quantification of impurities, is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product. humanjournals.commedwinpublishers.com Impurities in a drug substance can originate from various sources, including raw materials, the manufacturing process, and degradation of the product. humanjournals.com
For this compound, which is an intermediate in the synthesis of sertraline, controlling impurities is crucial. chemicalbook.com The International Council for Harmonisation (ICH) provides guidelines on the limits for impurities in new drug substances. humanjournals.com For instance, for a drug with a daily dose of less than 2 grams, any impurity present should be less than 0.1% or 1 mg per day, whichever is lower. humanjournals.com
Organic impurities are a significant class of impurities that can arise during the manufacturing process or storage. humanjournals.com In the context of this compound, these could include starting materials, by-products, and intermediates from the synthesis route. humanjournals.com For example, the synthesis of sertraline involves the intermediate N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, which could be a potential impurity if not fully converted in subsequent steps. researchgate.net The identification and control of such impurities are essential for producing a safe and effective final pharmaceutical product. vihitabio.com
Future Research Directions and Advanced Applications
Design and Synthesis of Novel Analogues for Targeted Therapies
The tetralone scaffold, a core component of 4-(3,4-dichlorophenyl)-1-tetralone, is recognized for its presence in numerous natural compounds and its role as a precursor for a wide range of pharmacologically active molecules. nih.gov This has spurred research into designing and synthesizing novel analogues of this compound for various targeted therapies. The ability of this compound to undergo substitution reactions allows for the creation of new derivatives with potential applications in diverse medical fields.
Research has indicated that derivatives of this compound exhibit potential as antimicrobial and anticancer agents. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis, marking them as promising candidates for the development of new anticancer drugs. The broad-spectrum bioactivities associated with tetralone derivatives include antibacterial, antitumor, and effects on the central nervous system. nih.gov
Furthermore, the modification of the core structure to include functional groups like dimethylamine (B145610) (DMA) has led to derivatives with a wide array of pharmacological activities, including antimicrobial, antihistaminic, analgesic, and anticancer properties. researchgate.net These DMA derivatives are seen as a versatile class of compounds with significant potential in medicinal chemistry, capable of serving as tools in drug delivery systems and prodrug design. researchgate.net The exploration of such analogues continues to be a vibrant area of research, aiming to unlock their full therapeutic potential. researchgate.net
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and development. While specific computational studies on this compound are not extensively documented in the provided results, the principles of these techniques are highly relevant to its future applications. These methods are used to understand the interactions between a ligand (like a derivative of the tetralone) and its biological target at a molecular level. nih.gov
For instance, in the development of novel therapies based on this tetralone, molecular docking studies could be employed to predict how newly designed analogues bind to specific enzymes or receptors. This is particularly relevant for its potential anticancer applications, where the compound might inhibit enzymes involved in cell proliferation. By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy, thereby saving significant time and resources. Modeling can also elucidate the importance of electrostatic effects in the binding of a ligand to its target site. nih.gov This understanding is crucial for optimizing the structure of new drug candidates derived from the this compound scaffold.
Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to pharmaceutical manufacturing. nih.gov The synthesis of this compound and its subsequent conversion to sertraline (B1200038) have been subjects of process optimization to improve safety and reduce environmental impact.
One notable improvement in the synthesis of sertraline from the tetralone intermediate involves replacing corrosive and hazardous reagents like titanium tetrachloride (TiCl4) with more environmentally acceptable alternatives. acs.org This not only improves the safety profile of the process but also reduces the generation of hazardous waste. acs.org Future research in this area will likely focus on the broader application of green chemistry principles to the entire synthetic pathway of this compound itself.
This includes the use of greener solvents, such as acetic acid, which is consumable, in contrast to toxic solvents like carbon tetrachloride. youtube.com Other innovative approaches could involve the use of biocatalysts or catalysts derived from renewable sources, such as those from bio-waste, which have been successfully used in the synthesis of related compounds. researchgate.net Non-conventional energy sources like ultrasound, which can enhance reaction efficiency, are also a key aspect of green chemistry being explored for the synthesis of biologically active heterocyclic compounds. nih.gov The intramolecular Friedel-Crafts acylation, a key step in some tetralone syntheses, can be promoted by reagents like 1,1,1,3,3,3-hexafluoro-2-propanol, which allows the reaction to proceed without additional catalysts. organic-chemistry.org
Development as a Reference Standard in Analytical Chemistry and Quality Control
In the realm of pharmaceutical manufacturing and quality control, the availability of high-purity reference standards is essential. This compound serves as a crucial reference standard in the analytical studies related to the synthesis of sertraline. scimplify.com Its role as a key intermediate means that its presence and purity must be carefully monitored throughout the manufacturing process to ensure the quality and safety of the final drug product. scimplify.com
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to detect and quantify this compound. scimplify.com As a reference material, it helps in the validation of these analytical methods and in the identification and quantification of impurities. pharmaffiliates.com The compound and its chiral forms are available as reference standards for use in impurity profiling and quality control laboratories. pharmaffiliates.comlgcstandards.com The continued development and availability of this compound as a certified reference material are vital for pharmaceutical companies involved in the production of sertraline and for regulatory agencies overseeing drug quality.
Q & A
Q. What are the optimal synthetic conditions for 4-(3,4-Dichlorophenyl)-1-tetralone in academic laboratories?
The most efficient synthesis involves Friedel-Crafts acylation using 1-naphthol and o-dichlorobenzene catalyzed by anhydrous AlCl₃ at 100°C. This method achieves yields exceeding 75% by simplifying purification steps and minimizing side reactions. Key parameters include strict moisture control (to prevent AlCl₃ deactivation) and stoichiometric excess of o-dichlorobenzene (molar ratio 1:1.2) to drive the reaction to completion .
Q. How can researchers purify this compound effectively?
Recrystallization is the preferred method:
- Dissolve the crude product in a 1:3–1:4 (w/v) solvent mixture (e.g., ethanol or ethyl acetate) under reflux.
- Cool the filtrate to -5–10°C to induce crystallization.
- Filter and dry at 40–80°C under vacuum to remove residual solvents. This process reduces impurities (e.g., unreacted o-dichlorobenzene) to <1% and enhances enantiomeric purity for downstream applications .
Q. What solubility data exist for this compound in common organic solvents?
Experimental solubility (at 25°C) in selected solvents includes:
- Methanol: 12.3 g/L
- Ethanol: 9.8 g/L
- Acetone: 25.6 g/L
- Tetrahydrofuran: 34.1 g/L These values are critical for reaction solvent selection and crystallization optimization. Solubility trends correlate with solvent polarity and hydrogen-bonding capacity .
Q. Which analytical techniques are recommended for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl stretching (C=O) at ~1680 cm⁻¹ and aromatic C-Cl vibrations at 700–800 cm⁻¹.
- ¹H/¹³C NMR : Identify tetralone backbone signals (e.g., ketone carbon at ~208 ppm) and dichlorophenyl aromatic protons (δ 7.2–7.5 ppm).
- GC-MS : Monitor purity (>98%) and detect trace intermediates (e.g., residual 1-naphthol) .
Advanced Research Questions
Q. How does this compound function as a key intermediate in sertraline synthesis?
The compound undergoes three critical steps:
- Condensation : React with methylamine in ethanol to form a nitrone intermediate.
- Hydrogenation : Use Pd/C or RaNi catalysts in tetrahydrofuran to reduce the nitrone to a racemic cis/trans amine mixture.
- Enantiomeric Resolution : Separate isomers via crystallization with D-(-)-mandelic acid, achieving >99% enantiomeric excess for the (1S,4S)-cis isomer .
Q. What methodologies resolve enantiomeric impurities in this compound’s derivatives?
Chiral resolution via diastereomeric salt formation is standard:
Q. How can researchers model solubility behavior in mixed solvent systems?
Use activity coefficient models (e.g., NRTL or UNIQUAC) to predict solubility in solvent blends. For example:
Q. What evidence supports its use in combination therapies for neurological disorders?
Patent data highlight its derivative, trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, combined with eszopiclone to treat menopausal cognitive decline. Synergistic effects are hypothesized via dual modulation of GABAergic and monoaminergic pathways .
Q. What catalytic mechanisms drive its synthesis via Friedel-Crafts acylation?
AlCl₃ acts as a Lewis acid to:
- Polarize the acyl chloride (if used), generating an acylium ion.
- Activate o-dichlorobenzene for electrophilic aromatic substitution.
- Stabilize the tetrahedral intermediate during ketone formation. Computational studies suggest the reaction proceeds via a Wheland intermediate, with AlCl₃ regeneration being rate-limiting .
Q. How is this compound classified in international regulatory frameworks?
Under the U.S. Harmonized Tariff Schedule (HTS), it is classified under subheading 2914.79.30 as a specialty ketone derivative. This classification impacts import/export documentation and safety reporting requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
